molecular formula C9H22N2O B148321 tert-Butoxy bis(dimethylamino)methane CAS No. 5815-08-7

tert-Butoxy bis(dimethylamino)methane

Cat. No.: B148321
CAS No.: 5815-08-7
M. Wt: 174.28 g/mol
InChI Key: HXRAMSFGUAOAJR-UHFFFAOYSA-N
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Description

tert-Butoxy bis(dimethylamino)methane, also known as Bredereck’s reagent, is an organic compound with the formula (CH₃)₃COCH(N(CH₃)₂)₂. It is classified as an aminal ester, specifically the tert-butyl alcohol derivative of the aminal bis(dimethylamino)methane. This compound is a colorless liquid with an amine odor and is primarily used in organic synthesis .

Mechanism of Action

(CH3)3COCH(N(CH3)2)2(CH_3)_3COCH(N(CH_3)_2)_2(CH3​)3​COCH(N(CH3​)2​)2​

. It is classified as an aminal ester, i.e., the tert-butyl alcohol derivative of the aminal bis(dimethylamino)methane .

Target of Action

The primary target of Tert-Butoxybis(Dimethylamino)Methane is the carbonyl group in organic compounds . The compound is used for formylation, which involves the introduction of the CHO group .

Mode of Action

The mode of action of Tert-Butoxybis(Dimethylamino)Methane involves a series of chemical reactions. Upon protonation, it releases tert-butyl alcohol, giving tetramethylformamidinium, which displaces active C-H bonds . The resulting bis(dimethylamino)methyl derivative in turn releases dimethylamine to give an enamine, which hydrolyzes .

Biochemical Pathways

The compound is involved in the enamination of active methylene and methyl groups . It also acts as a condensation reagent in the synthesis of benz[c,d]indoles .

Result of Action

The result of the action of Tert-Butoxybis(Dimethylamino)Methane is the formation of new organic compounds through the introduction of the CHO group . This can lead to the synthesis of various bioactive compounds, including naphthyridine alkaloids .

Action Environment

The action of Tert-Butoxybis(Dimethylamino)Methane can be influenced by various environmental factors. For instance, the reaction typically takes place in ether solvents such as THF or dioxane under heated conditions . Additionally, the compound is a colorless liquid with a boiling point of 50-52°C at 12 mmHg , suggesting that its stability and efficacy could be affected by temperature and pressure conditions.

Biochemical Analysis

Chemical Reactions Analysis

tert-Butoxy bis(dimethylamino)methane undergoes several types of reactions, including:

Common reagents and conditions for these reactions include acids for protonation, and solvents like THF for enamination and condensation reactions. Major products formed include tetramethylformamidinium salts and various enamine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

N,N,N',N'-tetramethyl-1-[(2-methylpropan-2-yl)oxy]methanediamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2O/c1-9(2,3)12-8(10(4)5)11(6)7/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRAMSFGUAOAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206888
Record name tert-Butoxy bis(dimethylamino)methane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5815-08-7
Record name tert-Butoxybis(dimethylamino)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5815-08-7
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Record name tert-Butoxy bis(dimethylamino)methane
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Record name tert-Butoxy bis(dimethylamino)methane
Source EPA DSSTox
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Record name 1-tert-butoxy-N,N,N',N'-tetramethylmethylenediamine
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Record name TERT-BUTOXY BIS(DIMETHYLAMINO)METHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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